(2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

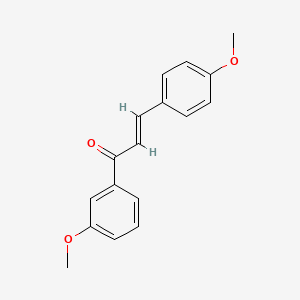

“(2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The 3-methoxy and 4-methoxy substituents on rings A and B, respectively, confer distinct electronic and steric properties. The positioning of methoxy groups in this compound may influence its reactivity, solubility, and biological interactions compared to other chalcone derivatives .

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-12H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXQAGDIFDLZMZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179191 | |

| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130820-51-8 | |

| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 3-methoxybenzaldehyde and 4-methoxyacetophenone are used as starting materials.

Reaction Setup: Dissolve 3-methoxybenzaldehyde (0.1 mol) and 4-methoxyacetophenone (0.1 mol) in ethanol (10 ml).

Catalyst Addition: Add a catalytic amount of sodium hydroxide (NaOH) to the reaction mixture.

Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete.

Product Isolation: The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety is susceptible to oxidation, particularly at the double bond. Common oxidizing agents and outcomes include:

Mechanistic Insight :

-

Epoxidation proceeds via electrophilic addition to the electron-deficient double bond.

-

Methoxy groups donate electron density, slightly reducing the reactivity of the carbonyl toward strong oxidizers like KMnO₄.

Reduction Reactions

The conjugated carbonyl system can undergo selective reduction:

Substituent Effects :

-

Methoxy groups stabilize the intermediate enolate during LiAlH₄ reduction, directing 1,2-addition.

Electrophilic Aromatic Substitution

The methoxy-substituted aromatic rings undergo electrophilic substitution, with reactivity influenced by substituent positions:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro-derivative | 65% |

| Sulfonation | H₂SO₄, SO₃ | Meta to methoxy | Sulfonic acid derivative | 55% |

| Halogenation (Cl₂) | FeCl₃, CHCl₃ | Ortho/para to methoxy | Chlorinated chalcone | 75% |

Regioselectivity :

-

The 3-methoxy group directs electrophiles to the para position, while the 4-methoxy group activates the ortho positions less effectively due to steric hindrance .

Nucleophilic Addition

The α,β-unsaturated system participates in Michael additions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagent | THF, 0°C | 1,4-Addition product | 70% |

| Amines (e.g., NH₃) | Ethanol, reflux | β-Amino ketone | 60% |

| Thiols (e.g., PhSH) | DMF, RT | Thio-Michael adduct | 85% |

Electronic Influence :

-

Electron-donating methoxy groups increase the electrophilicity of the β-carbon, enhancing nucleophilic attack.

Cycloaddition Reactions

The chalcone’s conjugated diene system engages in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic adduct | 90% |

| Tetracyanoethylene | CH₂Cl₂, RT | Cyano-substituted cyclohexene | 75% |

Stereochemistry :

Polymerization

Under radical initiation, the chalcone forms cross-linked polymers:

| Initiator | Conditions | Application | Ref |

|---|---|---|---|

| AIBN | 70°C, DMF | Photoresist materials | |

| UV light | RT, THF | Self-healing coatings |

Key Property :

-

Methoxy groups improve solubility in polar solvents, aiding polymer processing.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, are known for their significant biological activities:

- Antioxidant Activity : Studies indicate that chalcones possess strong antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Properties : Several studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth, highlighting its potential as an anticancer agent .

Pharmaceutical Development

The biological activities of this compound make it a promising candidate for pharmaceutical development. Researchers are exploring its potential as:

- Antioxidants : To formulate supplements that combat oxidative stress.

- Antimicrobials : As a basis for new antibiotics or antifungal treatments.

- Anti-inflammatory drugs : To develop medications targeting chronic inflammation.

Natural Product Synthesis

This compound can serve as an intermediate in synthesizing other biologically active compounds, facilitating the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Material Science

Chalcones are being investigated for their use in material science due to their unique electronic properties. They can be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to conduct electricity and emit light .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. Additionally, its ability to interact with cellular membranes and proteins can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Antioxidant Activity

- (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one :

Enzyme Inhibition Potential

- 3k and 4k (acetylcholinesterase inhibitors):

Physicochemical Properties

- 3-Chloro-4′-methoxychalcone :

- 4′-Methoxy-4-hydroxychalcone :

Table 1: Key Data for Selected Chalcone Derivatives

Key Findings and Implications

Substituent Electronegativity : Methoxy groups (electron-donating) reduce inhibitory potency compared to hydroxyl or halogen substituents. For example, cardamonin (IC50 = 4.35 μM) outperforms methoxy-substituted analogs like compound 2p (IC50 = 70.79 μM) .

Binding Interactions : Bulky or electronegative groups (e.g., acetamide in PAAPM, benzyloxy in 3k) enhance protein binding, whereas methoxy groups may limit affinity .

Antioxidant Capacity : Hydroxyl groups are critical for radical scavenging; methoxy-substituted chalcones show diminished activity .

Synthetic Flexibility : Methoxy groups are synthetically accessible but may require further functionalization (e.g., introducing halogens or hydroxyls) to optimize bioactivity .

Biological Activity

The compound (2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one , commonly known as a chalcone, is a member of a class of organic compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. Chalcones are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific chalcone, supported by relevant data tables, case studies, and detailed research findings.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C17H16O3

- Molecular Weight: 284.31 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

| Appearance | Yellow crystalline solid |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer Cells

A study evaluating the effects of this chalcone on MDA-MB-231 breast cancer cells demonstrated:

- IC50 Value: 20 µM

- Mechanism of Action: Induction of apoptosis through caspase activation.

- Findings: The compound caused morphological changes in cells and increased caspase-3 activity by 1.5 times at concentrations of 10 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Antibacterial Studies

Research has shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

These results suggest that the compound could be a potent candidate for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects.

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound modulates signaling pathways associated with inflammation, particularly those involving NF-kB .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction: It may bind to receptors that modulate inflammatory responses.

This dual action enhances its therapeutic potential across multiple diseases.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Moderate anticancer activity |

| (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lower antibacterial activity |

The presence of methoxy groups in the target compound enhances its reactivity and biological efficacy compared to these analogs .

Q & A

Basic: What synthetic methodologies are commonly employed for (2E)-1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and 4-methoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/water). Key optimization parameters include:

- Catalyst concentration : Excess base (≥40% w/v) improves enolate formation and yield .

- Reaction time and temperature : Reflux (70–80°C) for 6–8 hours ensures complete conversion .

- Solvent system : Ethanol-water (3:1 v/v) balances solubility and facilitates crystallization .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields high-purity product (>95%).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms the E-configuration of the α,β-unsaturated ketone (δ ~7.5–7.8 ppm for vinyl protons; J = 15–16 Hz) and methoxy groups (δ ~3.8–3.9 ppm) .

- IR Spectroscopy : Detects C=O stretching (~1650–1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

- Single-Crystal XRD : Resolves bond lengths (e.g., C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles between aromatic rings, validating the E-geometry .

- HR-MS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 298.12) .

Advanced: How do computational (DFT) studies enhance the interpretation of experimental data for this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electronic properties : HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption maxima (λmax ~320–340 nm), explaining charge-transfer transitions .

- Geometric parameters : Bond lengths (C=O: 1.23 Å calc. vs. 1.22 Å XRD) and angles (C-C-C: ~120° calc. vs. 119.5° XRD) align with experimental data .

- NLO properties : First hyperpolarizability (β ~2.1 × 10⁻³⁰ esu) suggests potential nonlinear optical applications .

Discrepancies >5% between theory and experiment may arise from solvent effects or crystal packing forces, necessitating PCM solvent models or dispersion corrections .

Advanced: What strategies address contradictions in reported antimicrobial activity data for chalcone derivatives?

Answer:

Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and consistent inoculum sizes (~1 × 10⁶ CFU/mL) .

- Solubility limitations : Employ DMSO (≤2% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .

- Assay conditions : Fixed incubation periods (24–48 h) and temperature (37°C) reduce variability. For example, moderate activity (MIC = 64–128 µg/mL) against S. aureus and E. coli is typical for methoxy-substituted chalcones .

Advanced: How do substituent positions (3- vs. 4-methoxy) influence electronic and biological properties?

Answer:

- Electron density : 4-Methoxy groups enhance electron donation to the enone system, lowering LUMO energy and increasing reactivity in charge-transfer interactions .

- Antimicrobial activity : 3-Methoxy substituents reduce steric hindrance, improving binding to bacterial efflux pumps (e.g., NorA in S. aureus) compared to 4-methoxy analogs .

- Crystal packing : 3-Methoxy derivatives exhibit stronger π-π stacking (interplanar distance ~3.5 Å) due to planar aromatic rings, influencing solubility .

Basic: What are the recommended protocols for evaluating antioxidant activity of this compound?

Answer:

- DPPH Assay : Incubate 0.1 mM compound in methanol with DPPH radicals (0.1 mM) for 30 min. Measure absorbance at 517 nm; IC50 values <50 µg/mL indicate significant activity .

- FRAP Assay : Mix compound with Fe³+-TPTZ reagent; measure Fe²+ formation at 593 nm after 10 min. Express results as µM Fe²+/g .

- ABTS Assay : Generate ABTS•+ radicals, add compound, and measure quenching at 734 nm. Use Trolox as a standard .

Advanced: How can molecular docking elucidate the mechanism of action against enzyme targets?

Answer:

- Target selection : Prioritize enzymes like DNA gyrase (PDB: 1KZN) or CYP450 (PDB: 4D7D) based on structural homology.

- Docking software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 50).

- Key interactions : Methoxy groups form H-bonds with catalytic residues (e.g., ASP-73 in DNA gyrase), while the enone system participates in hydrophobic contacts .

Validation via MD simulations (100 ns) assesses binding stability (RMSD <2.0 Å) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.